molecular formula C7H16ClN3O2 B13905828 2-Amino-5-(1-aminoethylideneamino)pentanoic acid;hydrochloride

2-Amino-5-(1-aminoethylideneamino)pentanoic acid;hydrochloride

Cat. No.: B13905828
M. Wt: 209.67 g/mol
InChI Key: JIBZSGQTCBWUKL-UHFFFAOYSA-N
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Description

2-Amino-5-(1-aminoethylideneamino)pentanoic acid;hydrochloride is a complex organic compound with the molecular formula C7H15N3O2·HCl. This compound is known for its unique structure, which includes both amino and imino groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(1-aminoethylideneamino)pentanoic acid;hydrochloride typically involves the reaction of 5-aminopentanoic acid with ethylamine under controlled conditions. The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable purification techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(1-aminoethylideneamino)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group, resulting in different derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Amino-5-(1-aminoethylideneamino)pentanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in various biological processes and as a precursor in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(1-aminoethylideneamino)pentanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanoic acid: A δ-amino acid with a similar structure but lacking the imino group.

    Arginine: An amino acid with a guanidino group, structurally related but with different functional groups.

Uniqueness

2-Amino-5-(1-aminoethylideneamino)pentanoic acid;hydrochloride is unique due to its combination of amino and imino groups, which imparts distinct chemical reactivity and potential applications. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-5-(1-aminoethylideneamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c1-5(8)10-4-2-3-6(9)7(11)12;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBZSGQTCBWUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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